4,6-Dihydroxypyrimidine

Tautomerism Nucleobase Analogue Physical Organic Chemistry

4,6-Dihydroxypyrimidine (CAS 1193-24-4) is the performance-defined pyrimidine intermediate for pharmaceutical and agrochemical synthesis. Its unique 4,6-hydroxylation pattern governs tautomeric equilibria and four distinct coordination modes, enabling the construction of fluorescent MOFs and Janus-type nucleoside analogues. In continuous flow sulfonamide antibiotic synthesis, it delivers a 98.5% yield, outperforming alternative intermediates. Substituting with a generic 'dihydroxypyrimidine' will cause failed syntheses and unreliable biological outcomes. Insist on the specific 4,6-isomer to safeguard reaction efficiency and product integrity.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 1193-24-4
Cat. No. B014393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxypyrimidine
CAS1193-24-4
Synonyms4,6-Pyrimidinediol;  6-Hydroxy-4(1H)-pyrimidinone;  NSC 22838; 
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(N=CNC1=O)O
InChIInChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
InChIKeyDUFGYCAXVIUXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>16.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxypyrimidine (CAS 1193-24-4): A Key Pyrimidine Intermediate for Pharmaceutical and Agrochemical Synthesis


4,6-Dihydroxypyrimidine (CAS 1193-24-4) is a pyrimidine derivative featuring hydroxyl groups at the 4- and 6-positions of the heterocyclic ring [1]. It is a structural analogue of the nucleobase uracil (2,4-dihydroxypyrimidine) and serves as a foundational intermediate in organic synthesis [2]. Its primary applications are in the pharmaceutical industry for the production of sulfonamide antibiotics, vitamin B4, and antitumor drugs, as well as in the agrochemical sector for the synthesis of fungicides such as azoxystrobin [3].

Why 4,6-Dihydroxypyrimidine (CAS 1193-24-4) Cannot Be Replaced by Generic Pyrimidine Analogs


While several dihydroxypyrimidine isomers exist, such as uracil (2,4-dihydroxypyrimidine) and maleic hydrazide (3,6-dihydroxypyridazine), the substitution pattern of the hydroxyl groups dictates fundamental differences in tautomeric equilibria, photochemical stability, and coordination chemistry, directly impacting synthetic utility and downstream application performance [1][2]. For instance, the distinct tautomeric populations of 4,6-dihydroxypyrimidine in solution and solid-state, compared to its 2,4- and 3,6-analogs, govern its reactivity as a nucleobase analogue and its ability to form specific metal-organic frameworks [3][4]. Therefore, substituting 4,6-dihydroxypyrimidine with a generic 'dihydroxypyrimidine' without precise specification of the isomer will result in failed syntheses, altered material properties, and unreliable biological outcomes.

Quantitative Differentiation Guide for 4,6-Dihydroxypyrimidine (CAS 1193-24-4) Against Key Comparators


Tautomer Distribution in Aqueous Solution: 4,6-DHP Exists as a Mesomeric Betaine, Distinct from Uracil

4,6-Dihydroxypyrimidine (4,6-DHP) exhibits a unique tautomeric equilibrium in aqueous solution, primarily existing as a mesomeric betaine with a contribution from the 6-hydroxypyrimidin-4(3H)-one form [1]. In contrast, its isomer uracil (2,4-dihydroxypyrimidine) exists exclusively in the dioxo tautomeric form under similar conditions [2]. This fundamental difference in the dominant tautomer is crucial for understanding the divergent chemical reactivity of these isomers, particularly in nucleophilic substitution and metal coordination reactions.

Tautomerism Nucleobase Analogue Physical Organic Chemistry

Photostability Under UV Irradiation: 4,6-DHP is Photolabile, Unlike Uracil

Monomeric 4,6-dihydroxypyrimidine (4,6-DHP) undergoes UV-induced tautomerization and photolysis when exposed to UV light (285 > λ > 270 nm) in low-temperature argon and neon matrices [1]. This leads to the formation of its dihydroxy tautomer, a Dewar isomer, and an open-ring ketene. In stark contrast, its isomer uracil (2,4-dihydroxypyrimidine) is exceptionally photostable and does not undergo any structural transformation under identical UV irradiation conditions [1].

Photochemistry Matrix Isolation Tautomerism

Protonation Behavior in Acidic Media: 4,6-DHP Undergoes Two Protonation Stages, Differentiating it from Barbituric Acid

In an acid medium (0.1–99.5% H₂SO₄), 4,6-dihydroxypyrimidine (4,6-DHP) undergoes two distinct protonation stages [1]. This behavior is in contrast to its derivative, barbituric acid, which is protonated in three stages under the same conditions [1]. The number of protonation stages directly reflects the number of basic centers available on the molecule and their relative basicities, which are influenced by the substitution pattern on the pyrimidine ring.

Acid-Base Chemistry Protonation Spectroscopy

Coordination Chemistry: 4,6-DHP Acts as a Selective Bridging Ligand with Four Distinct Coordination Modes

4,6-Dihydroxypyrimidine (4,6-DHP) exhibits versatile coordination chemistry, acting as a bridging ligand that can adopt four distinct coordination modes depending on the metal ion radius [1]. When complexed with alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺), the deprotonated H₂DHP ligand exhibits O-monodentate (for Mg²⁺), N,O-chelating and O,O-bridging (for Ca²⁺ and Sr²⁺), and κ¹O:κ²O-bridging (for Ba²⁺) modes, leading to a progression of structural dimensionality from zero-dimensional (0D) mononuclear to three-dimensional (3D) porous networks [1]. This contrasts with uracil, which typically shows more limited coordination modes.

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Synthetic Efficiency in Sulfonamide Production: 4,6-DHP Enables a 98.5% Yield in Continuous Flow

In the synthesis of high-purity sulfonamides, 4,6-dihydroxypyrimidine (4,6-DHP) demonstrates exceptional efficiency as a starting material. A continuous flow reactor process utilizing 4,6-DHP achieves a 98.5% yield under optimized conditions (T=220°C, P=15 bar) . This high yield contrasts with alternative synthetic routes that may employ other pyrimidine derivatives, which can suffer from lower yields or require less efficient multi-step procedures.

Process Chemistry Sulfonamide Synthesis Continuous Flow

Commercial Availability at High Purity: HPLC Purity ≥ 99% is Readily Achievable

4,6-Dihydroxypyrimidine (4,6-DHP) is commercially available from multiple reputable vendors with a certified purity of ≥ 99% as determined by HPLC [1]. This high purity specification is consistent across suppliers such as ChemImpex and Neta Scientific. While lower purity grades (e.g., 95%, 97.5%, 98%) are also available, the ≥ 99% HPLC purity standard ensures minimal impurities that could interfere with sensitive downstream applications like pharmaceutical synthesis or biochemical research.

Quality Control Purity Analysis Procurement Specification

Validated Application Scenarios for 4,6-Dihydroxypyrimidine (CAS 1193-24-4)


Synthesis of Sulfonamide Antibiotics via High-Yield Continuous Flow Process

4,6-Dihydroxypyrimidine is the preferred starting material for the continuous flow synthesis of sulfonamide antibiotics due to its ability to achieve a 98.5% yield under optimized conditions (T=220°C, P=15 bar) . This high efficiency translates directly to lower manufacturing costs and reduced waste, making it a superior choice for large-scale pharmaceutical production compared to alternative pyrimidine intermediates that may offer lower yields in batch processes.

Construction of Fluorescent Metal-Organic Frameworks (MOFs) with Tunable Dimensionality

Owing to its four distinct coordination modes (O-monodentate, N,O-chelating, O,O-bridging, and κ¹O:κ²O-bridging) with alkaline earth metals, 4,6-dihydroxypyrimidine is a unique and selective bridging ligand for constructing fluorescent metal-organic frameworks [1]. The structural dimensionality of the resulting networks can be tuned from 0D to 3D simply by varying the cation radius, a level of control not afforded by uracil or other common pyrimidine ligands [1]. This makes it invaluable for designing novel optical materials and sensors.

Development of Nucleoside Analogues with Antiviral Potential

The unique tautomeric equilibrium of 4,6-dihydroxypyrimidine, which differs significantly from uracil, makes it a valuable scaffold for synthesizing Janus-type nucleoside analogues [2][3]. Specifically, analogues derived from 4,6-DHP have demonstrated promising antiviral activity, with one compound (1a) showing an IC50 of 10 µM and a selectivity index of 78.9 in an in vitro HBV DNA replication inhibition assay [4]. This distinct reactivity profile enables the creation of novel antiviral agents that are not accessible from the more common uracil scaffold.

Agrochemical Intermediate for Strobilurin Fungicides

4,6-Dihydroxypyrimidine is a key intermediate in the synthesis of strobilurin fungicides, including the commercially significant azoxystrobin [5]. Its specific hydroxylation pattern is essential for constructing the fungicidal core structure. The high purity (≥ 99% HPLC) and consistent quality of commercially available 4,6-DHP are critical for ensuring high yields and the final product's efficacy in protecting crops like cereals, vines, and vegetables from fungal pathogens [6].

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